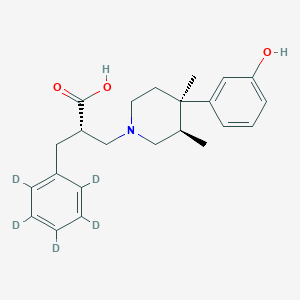
Alvimopan metabolite-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alvimopan metabolite-d5 is a deuterium-labeled version of the active metabolite of alvimopan. Alvimopan itself is a peripherally acting μ-opioid receptor antagonist used primarily to treat postoperative ileus by accelerating gastrointestinal recovery . The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Alvimopan metabolite-d5 involves the incorporation of deuterium into the alvimopan metabolite. This is typically achieved through a series of synthetic steps that include deuterium exchange reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. The reaction conditions are carefully controlled to maintain the integrity of the compound and achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
Alvimopan metabolite-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs .
Aplicaciones Científicas De Investigación
Alvimopan metabolite-d5 is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of alvimopan.
Biology: It helps in understanding the biological pathways and interactions of alvimopan in the body.
Medicine: It is used in clinical studies to evaluate the efficacy and safety of alvimopan in treating postoperative ileus.
Industry: It is used in the development of new drugs and therapeutic agents
Mecanismo De Acción
Alvimopan metabolite-d5 exerts its effects by competitively binding to the μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous opioids, thereby reducing the inhibitory effects on gastrointestinal motility. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound during pharmacokinetic studies .
Comparación Con Compuestos Similares
Similar Compounds
Alvimopan: The parent compound, which is not deuterium-labeled.
Methylnaltrexone: Another μ-opioid receptor antagonist used for similar indications.
Naloxegol: A PEGylated derivative of naloxone used to treat opioid-induced constipation.
Uniqueness
Alvimopan metabolite-d5 is unique due to its deuterium labeling, which provides distinct advantages in research studies. The deuterium atoms help in differentiating the compound from its non-labeled counterparts, allowing for precise tracking and quantification in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C23H29NO3 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1/i3D,4D,5D,7D,8D |
Clave InChI |
KSBSLJKYJXTATP-CSOBCCOPSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)O)[2H])[2H] |
SMILES canónico |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)
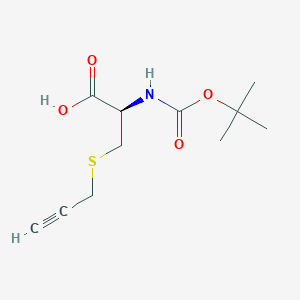
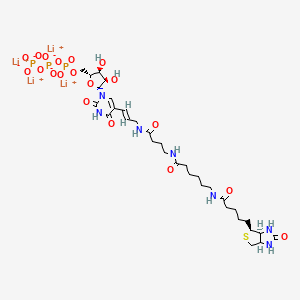

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
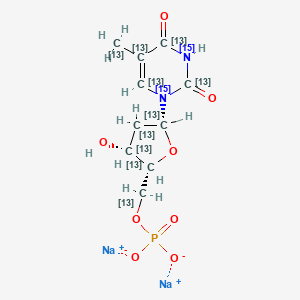
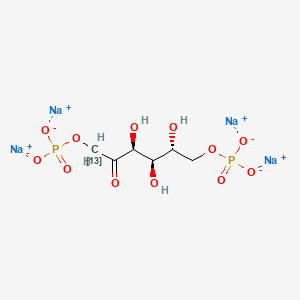
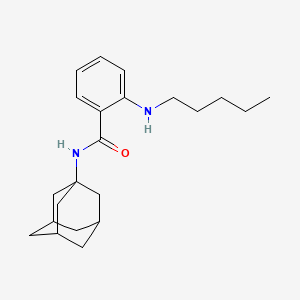
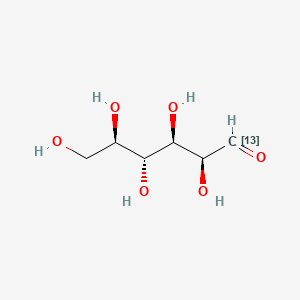
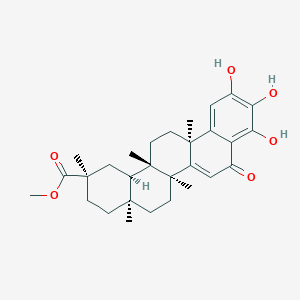
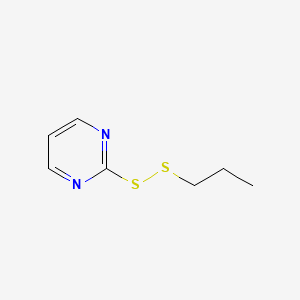
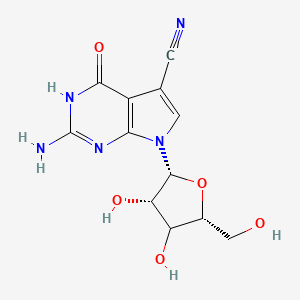
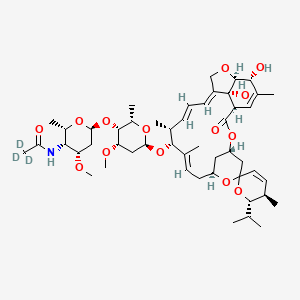
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
